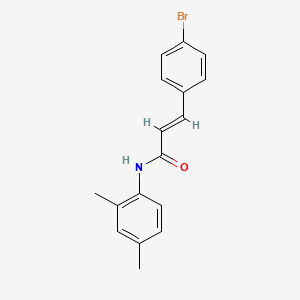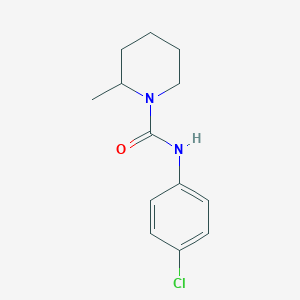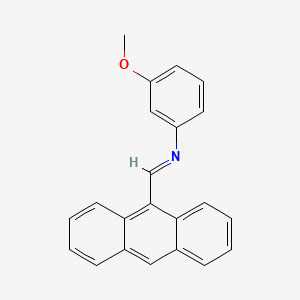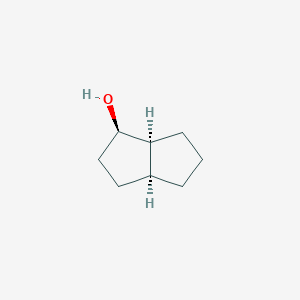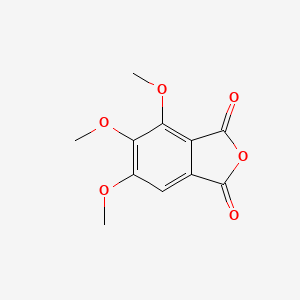
Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by the presence of a methyl ester group, a phenyl group, and a pyridinyl group attached to the indolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative and a phenyl-substituted compound, the reaction proceeds through a series of steps involving condensation, cyclization, and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Thiazoles: Thiazole derivatives also possess diverse biological activities and are structurally related to indolizines.
Uniqueness
Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
853334-05-1 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl 2-phenyl-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-25-21(24)20-16(15-8-3-2-4-9-15)14-23-18(11-7-12-19(20)23)17-10-5-6-13-22-17/h2-14H,1H3 |
InChI-Schlüssel |
UMAHPZBYZIBOHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC=C(N2C=C1C3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


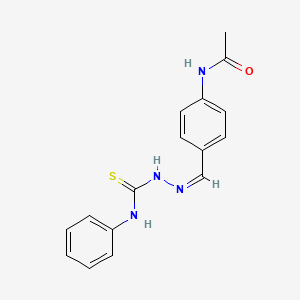
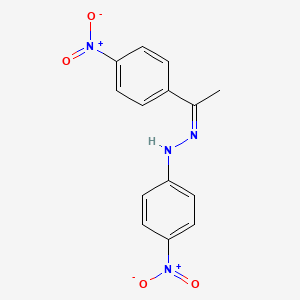

![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)


![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
